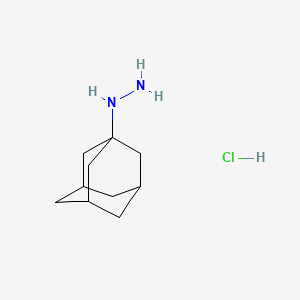

1-Adamantylhydrazine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-adamantylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2.ClH/c11-12-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9,12H,1-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAVWKAPWNPKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90498255 | |

| Record name | (Tricyclo[3.3.1.1~3,7~]decan-1-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16782-39-1 | |

| Record name | Hydrazine, tricyclo[3.3.1.13,7]dec-1-yl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16782-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 194592 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016782391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC194592 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Tricyclo[3.3.1.1~3,7~]decan-1-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 1-Adamantylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Adamantylhydrazine hydrochloride is a key intermediate in the synthesis of various biologically active compounds, leveraging the unique lipophilic and rigid structure of the adamantane cage.[1][2] This technical guide provides a comprehensive overview of its synthesis, with a focus on a modern, efficient one-pot method, and detailed characterization data. Experimental protocols and visual workflows are included to facilitate replication and further research in drug discovery and development.

Introduction

The adamantane scaffold, a perfectly symmetrical and strain-free diamondoid hydrocarbon, has garnered significant interest in medicinal chemistry.[3][4] Its incorporation into drug molecules can enhance lipophilicity, improve pharmacokinetic profiles, and introduce favorable biological activities.[2][5] 1-Adamantylhydrazine, as a bifunctional molecule, offers the lipophilic adamantyl group and a reactive hydrazine handle, making it a versatile building block for novel therapeutics.[3] This guide details a catalyst-free, temperature-driven, one-pot synthesis of this compound, a stable salt form, and its full characterization.[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, historically involving multi-step procedures.[3] However, a more recent and efficient one-pot synthesis has been developed, offering high yields and operational simplicity.[1][2]

One-Pot Synthesis from 1-Bromoadamantane

This method proceeds via a nucleophilic substitution (SN1) reaction, where 1-bromoadamantane reacts with an excess of hydrazine hydrate.[2][3] The adamantyl carbocation is a stable tertiary carbocation, favoring the SN1 mechanism.[2]

Reaction Scheme:

Caption: One-pot synthesis of this compound.

Experimental Protocol: One-Pot Synthesis

Materials:

-

1-Bromoadamantane

-

Hydrazine hydrate (excess)

-

Diethyl ether (Et2O)

-

Concentrated Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, combine 1-bromoadamantane with a significant molar excess of hydrazine hydrate.

-

Heat the reaction mixture to reflux and monitor for completion.

-

After cooling to room temperature, extract the product into diethyl ether.

-

Dry the organic layer with anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

To the concentrated solution, add concentrated hydrochloric acid dropwise to precipitate the hydrochloride salt.

-

Isolate the white solid product by filtration and dry under high vacuum.[2]

Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. The following data has been compiled from various sources.

Physical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉ClN₂ | [3] |

| Molecular Weight | 202.72 g/mol | [3] |

| Appearance | White solid | [2][3] |

| Melting Point | 216–220 °C | [3] |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 2.11 (s, 3H), 1.78 (s, 6H), 1.59 (m, 6H) | [3] |

| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 45.72, 37.05, 35.88, 30.50, 28.65 | [3] |

| Infrared (IR) ν (cm⁻¹) | 2891, 2709, 2549, 1480, 1085 | [3] |

| Mass Spectrometry (MS) m/z | 167.15 [M+1]⁺ (for free base) | [3] |

Experimental Protocol: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving a small amount of this compound in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher field NMR spectrometer.

-

Process the data to identify chemical shifts, multiplicities, and integrations, comparing them to the reference values.

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet containing a small amount of the solid product or use an ATR-FTIR spectrometer.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for N-H, C-H, and other functional groups.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol).

-

Analyze the sample using electrospray ionization (ESI) mass spectrometry in positive ion mode to observe the protonated molecule of the free base.

Experimental Workflow Visualization

The overall experimental workflow from synthesis to characterization can be visualized as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. This compound | 16782-39-1 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]

The Versatile Precursor: A Technical Guide to the Bioactive Potential of 1-Adamantylhydrazine Hydrochloride and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Adamantylhydrazine hydrochloride is a key chemical intermediate that serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. While the compound itself does not have a well-defined mechanism of action, its true significance lies in the pharmacological properties of its derivatives. The adamantane moiety, a rigid and lipophilic cage-like structure, often enhances the pharmacokinetic profiles of parent molecules, acting as a "lipophilic bullet" to improve membrane permeability and target engagement.[1][2] The reactive hydrazine group provides a synthetic handle for the creation of diverse chemical entities, including hydrazones, pyrazoles, and other heterocyclic systems. This guide explores the known mechanisms of action of prominent derivatives of 1-adamantylhydrazine, summarizing key quantitative data and outlining relevant experimental methodologies.

Role as a Chemical Intermediate

This compound's primary function in medicinal chemistry is as a building block.[1] Its utility stems from the combination of the adamantane core and the reactive hydrazine group.

-

The Adamantane Moiety : This bulky, three-dimensional hydrocarbon structure imparts unique properties to molecules. Its high lipophilicity can enhance a drug's ability to cross biological membranes.[2][3] The rigidity of the adamantane cage can also lead to more specific interactions with biological targets.[3]

-

The Hydrazine Group : This functional group is a potent nucleophile and readily reacts with electrophiles, most notably carbonyl compounds, to form hydrazones. This reactivity is the foundation for creating a diverse library of derivative compounds.[1]

The general synthetic utility is depicted below:

Figure 1. Synthetic utility of this compound.

Mechanisms of Action of Key Derivatives

Antiviral Activity: Targeting the Influenza A M2 Ion Channel

The most well-characterized mechanism for adamantane-containing compounds is the inhibition of the influenza A virus M2 protein.[4] Amantadine, a close structural analog, is a primary example.[5] Derivatives synthesized from 1-adamantylhydrazine can be postulated to act similarly.

The M2 protein is a proton-selective ion channel essential for viral replication. After the virus enters the host cell via an endosome, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the viral core. This acidification is crucial for the uncoating of the viral ribonucleoprotein (vRNP) complex, releasing it into the cytoplasm to initiate replication.[4][6]

Adamantane derivatives physically block the pore of the M2 ion channel, preventing proton influx. This inhibition of uncoating halts the viral life cycle.[4]

Figure 2. Mechanism of M2 ion channel inhibition by adamantane derivatives.

Antimycobacterial Activity: Probable Inhibition of MmpL3

Recent studies have identified hydrazine-hydrazone adamantane compounds as potent inhibitors of Mycobacterium tuberculosis.[7] The likely target of these derivatives is the MmpL3 (Mycobacterial membrane protein Large 3) transporter.[7]

MmpL3 is an essential transporter responsible for flipping trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane of the mycobacterium. Mycolic acids are fundamental components of the mycobacterial cell wall, providing a crucial protective barrier. By inhibiting MmpL3, adamantane-hydrazone derivatives prevent the biosynthesis of mycolic acids, leading to a compromised cell wall and ultimately bacterial death.[7]

Figure 3. Probable mechanism of MmpL3 inhibition by adamantane-hydrazone derivatives.

Quantitative Data Summary

Quantitative data on the biological activity of this compound itself is not available in the literature. The following table summarizes data for some of its derivatives.

| Compound Class | Target Organism/System | Biological Target | Activity Metric | Value | Reference |

| Hydrazine-Hydrazone Adamantane | M. tuberculosis | MmpL3 (probable) | MIC | 0.2 µg/mL | [7] |

| Amantadine Analogues | Influenza A Virus | M2 Ion Channel | IC50 | Varies by strain | [4][8] |

| Adamantane-linked Hydrazine-1-carbothioamides | Bovine Urease | Urease | IC50 | 8.12-10.23 µM | [9] |

| Indole-phenylhydrazine (HMPH) | RAW-264.7 cells | - | LPO IC50 | 135 ± 9 µM | [10] |

Note: MIC = Minimum Inhibitory Concentration; IC50 = Half-maximal inhibitory concentration; LPO = Lipid Peroxidation.

Key Experimental Protocols

General Protocol for Enzyme Inhibition Assay (e.g., Urease)

This protocol provides a general workflow for screening compounds against an enzyme target. Specific reagents, concentrations, and incubation times will vary depending on the enzyme.

-

Enzyme and Substrate Preparation : Prepare a stock solution of the target enzyme (e.g., bovine urease) and its substrate (e.g., urea) in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Inhibitor Preparation : Dissolve the test compounds (adamantane derivatives) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to test a range of concentrations.

-

Assay Procedure :

-

In a 96-well plate, add a defined volume of enzyme solution to each well.

-

Add the test compound dilutions to the respective wells. Include a positive control (a known inhibitor) and a negative control (solvent only).

-

Pre-incubate the enzyme-inhibitor mixture for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).

-

Initiate the reaction by adding the substrate solution to all wells.

-

Incubate for a defined period (e.g., 30 minutes at 37°C).

-

-

Detection : Stop the reaction and measure the product formation. For urease, this is often done by quantifying the ammonia produced using a colorimetric method like the Berthelot reaction. Read the absorbance at the appropriate wavelength (e.g., 625 nm).

-

Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 4. General workflow for an enzyme inhibition assay.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Microorganism Preparation : Culture the test microorganism (e.g., M. tuberculosis) to the mid-logarithmic growth phase in a suitable broth medium. Adjust the culture to a standard turbidity (e.g., 0.5 McFarland standard).

-

Compound Preparation : Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation : Inoculate each well with the standardized microorganism suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation : Seal the plate and incubate under appropriate conditions (e.g., 37°C for 7-14 days for M. tuberculosis).

-

Reading Results : The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

Conclusion

This compound is a compound of significant interest not for its own biological activity, but as a foundational element in the synthesis of novel therapeutic agents. The unique physicochemical properties of the adamantane cage, combined with the synthetic versatility of the hydrazine moiety, have enabled the development of derivatives with potent antiviral and antimycobacterial activities, among others. The mechanisms of these derivatives, particularly the inhibition of the influenza M2 ion channel and the mycobacterial MmpL3 transporter, provide validated pathways for future drug design. Further exploration of the chemical space accessible from this precursor holds considerable promise for the discovery of new drugs targeting a range of diseases.

References

- 1. This compound | 16782-39-1 | Benchchem [benchchem.com]

- 2. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. A Hydrazine–Hydrazone Adamantine Compound Shows Antimycobacterial Activity and Is a Probable Inhibitor of MmpL3 [mdpi.com]

- 8. Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

"pharmacological profile of adamantane derivatives"

An In-depth Technical Guide to the Pharmacological Profile of Adamantane Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adamantane, a tricyclic hydrocarbon with a unique, rigid, and highly symmetrical diamondoid structure, was first isolated from crude oil in 1933. Its incorporation into bioactive molecules became a significant strategy in medicinal chemistry following the discovery of the antiviral properties of amantadine in the 1960s.[1][2][3] The adamantane moiety is considered a "privileged scaffold" due to its distinct three-dimensional structure and high lipophilicity.[2][3][4] This lipophilic cage-like structure can enhance a drug's ability to cross lipid membranes, including the blood-brain barrier, improve metabolic stability, and provide a rigid anchor for orienting pharmacophoric groups to interact with biological targets.[2][3][5]

The therapeutic success of adamantane derivatives is evident in several clinically approved drugs for a wide range of conditions, including viral infections (Amantadine, Rimantadine), neurodegenerative diseases like Alzheimer's and Parkinson's (Memantine, Amantadine), type 2 diabetes (Vildagliptin, Saxagliptin), and dermatological conditions (Adapalene).[2][6][7] This guide provides a detailed technical overview of the pharmacological profile of key adamantane derivatives, focusing on their mechanisms of action, quantitative pharmacological data, and the experimental protocols used for their characterization.

Antiviral Adamantane Derivatives: M2 Channel Inhibitors

Amantadine and its derivative, rimantadine, were foundational antiviral agents specifically targeting the influenza A virus.[8]

Mechanism of Action

The primary antiviral mechanism of amantadine and rimantadine is the blockade of the M2 proton ion channel, a protein encoded by the influenza A virus.[9][10] This channel is essential for the early stages of viral replication.[11][12] After the virus enters the host cell via endocytosis, the M2 channel allows protons to flow from the acidic endosome into the virion.[13] This acidification is a critical step that facilitates the uncoating of the virus, releasing its genetic material (vRNA) into the cytoplasm for replication.[13][14] By physically blocking the M2 channel pore, these adamantane derivatives prevent acidification and uncoating, thereby halting the viral life cycle.[9][13] This mechanism is specific to influenza A, as influenza B viruses lack the M2 protein.[11] However, the clinical utility of these drugs has been severely limited by the global prevalence of resistant viral strains, which typically feature mutations in the transmembrane domain of the M2 protein (e.g., S31N) that prevent drug binding.[10][15]

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the efficacy of an antiviral compound by measuring the inhibition of viral replication in a cell culture.

-

Cell Seeding: A monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is grown in 6-well plates.

-

Viral Infection: The cell monolayers are washed and then infected with a known dilution of influenza A virus for approximately 1 hour to allow for viral adsorption.

-

Compound Application: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the adamantane derivative. A control with no drug is also prepared.

-

Incubation: The plates are incubated for 2-3 days to allow the virus to replicate and form plaques, which are localized areas of cell death.

-

Visualization and Quantification: The cell monolayers are fixed and stained (e.g., with crystal violet). Healthy cells will stain, while plaques will appear as clear zones. The number of plaques in each well is counted.

-

Data Analysis: The concentration of the compound that reduces the number of plaques by 50% compared to the no-drug control is calculated as the 50% effective concentration (EC₅₀).

Neurological Adamantane Derivatives: NMDA Receptor Modulators

The unique ability of adamantane derivatives to cross the blood-brain barrier has made them valuable scaffolds for drugs targeting the central nervous system (CNS). Memantine and amantadine are prominent examples used in the treatment of Alzheimer's and Parkinson's diseases, respectively.[3][16]

Memantine: Mechanism in Alzheimer's Disease

Memantine is a low-to-moderate affinity, uncompetitive, and voltage-dependent N-methyl-D-aspartate (NMDA) receptor antagonist.[17][18] The pathophysiology of Alzheimer's disease is linked to glutamatergic excitotoxicity, where chronic, excessive stimulation of NMDA receptors by glutamate leads to a prolonged influx of Ca²⁺, resulting in neuronal damage and death.[19][20]

Memantine's therapeutic efficacy stems from its unique properties:

-

Uncompetitive Binding: It only binds within the NMDA receptor's ion channel when the channel is open, a state induced by glutamate binding.[18]

-

Voltage-Dependency: The block is more pronounced at resting membrane potentials and is relieved upon depolarization, which occurs during normal synaptic activity.[18][21]

-

Fast Kinetics: Its rapid on/off binding rates allow it to block the pathological, low-level, tonic activation of NMDA receptors without interfering with the transient, high-concentration glutamate signals required for normal synaptic plasticity, learning, and memory.[19][21]

Essentially, memantine acts as a filter, dampening the continuous "noise" of pathological glutamate stimulation while allowing the "signal" of physiological neurotransmission to proceed.[19]

Amantadine: Mechanism in Parkinson's Disease

While initially an antiviral, amantadine was serendipitously found to alleviate symptoms of Parkinson's disease. Its mechanism is multifactorial and not fully resolved, but it is known to enhance dopaminergic neurotransmission.[14][22] Proposed mechanisms include:

-

Enhanced Dopamine Release: Promotes the release of dopamine from presynaptic nerve terminals.[23][24]

-

Dopamine Reuptake Inhibition: Blocks the dopamine transporter (DAT), increasing the synaptic concentration of dopamine.[9][22]

-

Direct Receptor Agonism: May act as a direct agonist at dopamine receptors.[22][24]

-

NMDA Receptor Antagonism: Like memantine, it is an NMDA receptor antagonist, which is thought to contribute to its efficacy in reducing L-Dopa-induced dyskinesia.[24][25]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonism

This technique allows for the direct measurement of ion flow through NMDA channels and the effect of antagonists.

-

Cell Preparation: Primary neurons or a cell line (e.g., HEK293) expressing specific NMDA receptor subunits are cultured on coverslips.

-

Recording Setup: A coverslip is placed in a recording chamber on a microscope stage and perfused with an external saline solution. A glass micropipette filled with an internal solution is precisely positioned to form a high-resistance seal with a single cell membrane.

-

Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette tip, establishing electrical and chemical access to the cell's interior. The cell's membrane potential is "clamped" at a specific voltage (e.g., -70 mV).

-

Eliciting Currents: The NMDA receptor agonist (e.g., NMDA or glutamate, with glycine as a co-agonist) is applied to the cell, causing the channels to open and generating an inward current that is measured by the amplifier.

-

Compound Application: After a stable baseline current is established, the agonist is co-applied with varying concentrations of the adamantane derivative (e.g., memantine).

-

Data Analysis: The degree of inhibition of the agonist-induced current by the compound is measured. A concentration-response curve is generated to calculate the 50% inhibitory concentration (IC₅₀).

Quantitative Pharmacological Data

The unique structure of the adamantane cage influences the binding affinity and functional activity of its derivatives at various biological targets. The data presented below are compiled from multiple sources and represent typical values.

Table 1: Primary Pharmacological Targets of Clinically Used Adamantane Derivatives

| Compound | Therapeutic Class | Primary Target(s) |

| Amantadine | Antiviral, Antiparkinsonian | Influenza A M2 Proton Channel, Dopaminergic System, NMDA Receptor[9][22][24] |

| Rimantadine | Antiviral | Influenza A M2 Proton Channel[10][11] |

| Memantine | Anti-Alzheimer's | NMDA Receptor, 5-HT₃ Receptor[17][21] |

| Vildagliptin | Antidiabetic | Dipeptidyl Peptidase-4 (DPP-4)[7] |

| Saxagliptin | Antidiabetic | Dipeptidyl Peptidase-4 (DPP-4)[7] |

| Adapalene | Anti-acne | Retinoic Acid Receptors (RARs)[7] |

Table 2: Receptor/Channel Binding and Functional Potency of Selected Adamantane Derivatives

| Derivative | Target | Assay Type | Value |

| Memantine | NMDA Receptor | Channel Block | IC₅₀ ≈ 0.5 - 2.0 µM[17] |

| 5-HT₃ Receptor | Antagonism | IC₅₀ ≈ 1.0 µM[21] | |

| α7-Nicotinic AChR | Antagonism | IC₅₀ ≈ 0.34 - 5.0 µM[21] | |

| Dopamine D2 Receptor | Agonism | IC₅₀ ≈ 0.14 - 0.92 µM[21] | |

| Amantadine | NMDA Receptor | Antagonism | IC₅₀ ≈ 10 - 20 µM[9] |

| σ₁ Receptor | Agonism | Ki ≈ 7.0 µM[9] | |

| Rimantadine | Influenza A M2 Channel | Plaque Reduction | EC₅₀ ≈ 0.1 - 1.0 µg/mL[26] |

| IEM-1754 * | NMDA Receptor | Channel Block | Kd ≈ 0.23 µM (at -80 mV)[27] |

| Nicotinic AChR | Channel Block | Kd ≈ 2.5 µM (at -80 mV)[27] |

*IEM-1754 is a novel experimental adamantane derivative.

Pharmacokinetic and ADME Properties

The adamantane moiety significantly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drugs, primarily by increasing lipophilicity and metabolic stability.[2][5][6]

-

Absorption and Bioavailability: Most simple adamantane amines are well-absorbed orally with high bioavailability. Memantine exhibits 100% bioavailability.[21]

-

Distribution: The lipophilic nature of the adamantane core facilitates wide distribution into tissues and enhances penetration of the blood-brain barrier, a critical feature for CNS-acting drugs.[2] Protein binding is generally low to moderate; for example, memantine is 45% protein-bound.[21]

-

Metabolism: The rigid, saturated cage structure of adamantane is highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[3] This leads to a longer elimination half-life and a higher proportion of the drug being excreted unchanged. For example, 57-82% of a memantine dose is excreted unchanged in the urine.[21] Rimantadine is more extensively metabolized than amantadine.[11]

-

Excretion: Excretion is primarily renal. The long elimination half-life of many derivatives (e.g., 60-80 hours for memantine) allows for less frequent dosing.[21]

Table 3: Pharmacokinetic Properties of Selected Adamantane Derivatives

| Compound | Bioavailability | Protein Binding | Elimination Half-life | Primary Excretion Route |

| Amantadine | ~90% | ~67% | 10 - 14 hours | Renal (largely unchanged) |

| Rimantadine | Well absorbed | ~40% | 25 - 30 hours | Renal (extensively metabolized)[11] |

| Memantine | 100% | ~45% | 60 - 80 hours | Renal (largely unchanged)[21] |

Conclusion and Future Directions

The adamantane scaffold remains a highly valuable and versatile component in modern drug discovery. Its unique physicochemical properties—rigidity, three-dimensionality, and lipophilicity—have been successfully exploited to develop drugs for diverse therapeutic areas. While resistance has curtailed the use of early antiviral derivatives, the principles learned from their mechanism of action continue to inform new designs.[15][28] The success of memantine in the complex field of neurodegeneration highlights the potential of targeting ion channels with compounds possessing sophisticated pharmacological kinetics.[3][16]

Future research is focused on leveraging the adamantane scaffold to create multi-target-directed ligands, for instance, by combining an NMDA receptor antagonist moiety with an acetylcholinesterase inhibitor for Alzheimer's disease.[29][30] Furthermore, novel derivatives are being explored for a wide range of applications, including anticancer, antibacterial, and anti-inflammatory agents, ensuring that the "lipophilic bullet" will continue to hit new and important therapeutic targets.[1][3][6]

References

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. jchr.org [jchr.org]

- 4. researchgate.net [researchgate.net]

- 5. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Amantadine - Wikipedia [en.wikipedia.org]

- 10. Rimantadine - Wikipedia [en.wikipedia.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Rimantadine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. What is the mechanism of Rimantadine Hydrochloride? [synapse.patsnap.com]

- 14. Amantadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 15. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]

- 16. Pharmacological profile of natural and synthetic compounds with rigid adamantane-based scaffolds as potential agents for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. droracle.ai [droracle.ai]

- 19. psychscenehub.com [psychscenehub.com]

- 20. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]

- 21. Memantine - Wikipedia [en.wikipedia.org]

- 22. The mechanism of action of amantadine in Parkinsonism: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. How to overcome resistance of influenza A viruses against adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Novel adamantane derivatives act as blockers of open ligand-gated channels and as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. [New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. A novel class of multitarget anti-Alzheimer benzohomoadamantane‒chlorotacrine hybrids modulating cholinesterases and glutamate NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

Toxicology and Safety Profile of 1-Adamantylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological and safety data for 1-Adamantylhydrazine hydrochloride. Significant data gaps exist for this compound in the public domain. Information on structurally related compounds, such as amantadine hydrochloride and other hydrazine derivatives, is included for context and to highlight potential areas of concern. This information should be interpreted with caution and is not a substitute for comprehensive, compound-specific toxicological evaluation.

Introduction

This compound is a chemical compound featuring a rigid, lipophilic adamantane cage attached to a hydrazine functional group. The unique properties of the adamantane moiety have led to its incorporation into various drug candidates. However, the presence of the hydrazine group, a structural alert for toxicity, necessitates a thorough evaluation of its safety profile. This guide synthesizes the currently available, albeit limited, toxicology and safety data for this compound and provides context by examining related compounds.

Physicochemical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Tricyclo[3.3.1.13,7]decan-1-ylhydrazine hydrochloride |

| CAS Number | 10590-93-9 |

| Molecular Formula | C10H19ClN2 |

| Molecular Weight | 202.72 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water |

Toxicological Data

A significant lack of specific toxicological data for this compound in publicly accessible literature necessitates a cautious approach to its handling and development. The following sections summarize the available data for the compound itself, its structural analog amantadine hydrochloride, and the general toxicological properties of hydrazine derivatives.

Acute Toxicity

Limited information is available for the acute toxicity of this compound.

Table 1: Acute Toxicity of this compound

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 320 mg/kg | Not specified |

For comparison, the acute toxicity of the structurally related amantadine hydrochloride is presented below.

Table 2: Acute Toxicity of Amantadine Hydrochloride

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 800 - 1275 mg/kg | [1][2][3] |

| LD50 | Mouse | Oral | 700 mg/kg | [1][4] |

| LD50 | Rat | Intraperitoneal | 150 mg/kg | [1][5] |

| LD50 | Mouse | Intraperitoneal | 198 mg/kg | [4] |

| LD50 | Rat | Intravenous | 90 mg/kg | [4] |

| LD50 | Mouse | Intravenous | 95 mg/kg | [4] |

| LDLo | Human | Oral | 43 mg/kg | [4] |

Genotoxicity

No specific genotoxicity studies for this compound were identified. However, hydrazine and many of its derivatives are known to be genotoxic.

In contrast, the related compound amantadine hydrochloride has been evaluated for genotoxicity and has not shown mutagenic potential in several assays.[4]

Table 3: Genotoxicity of Amantadine Hydrochloride

| Assay | System | Metabolic Activation | Result |

| Ames Test | Salmonella typhimurium | With and without | Negative |

| Mammalian Cell Gene Mutation | Chinese Hamster Ovary (CHO) cells | With and without | Negative |

| In vitro Chromosome Aberration | Human peripheral blood lymphocytes | With and without | Negative |

| In vivo Micronucleus Test | Mouse bone marrow | N/A | Negative |

Carcinogenicity

There are no available carcinogenicity studies for this compound. The US Environmental Protection Agency (EPA) has classified hydrazine and 1,1-dimethylhydrazine as probable human carcinogens (Group B2). Long-term carcinogenicity studies for amantadine hydrochloride have not been performed.[4]

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies for this compound were identified.

For amantadine hydrochloride, evidence of reproductive and developmental toxicity exists. It is listed under California's Proposition 65 as a chemical known to cause developmental toxicity.[6]

Summary of Amantadine Hydrochloride Reproductive and Developmental Toxicity:

-

Fertility: Impaired fertility was observed in a three-litter study in rats at a dose of 32 mg/kg/day.[4]

-

Embryotoxicity and Teratogenicity: Amantadine hydrochloride was found to be embryotoxic and teratogenic in rats at a dose of 50 mg/kg/day, but not at 37 mg/kg/day. These effects were not observed in rabbits.[4]

General Toxicology of Hydrazine Compounds

Hydrazine and its derivatives are a class of chemicals with well-documented toxicity.[7][8][9] Key toxicological effects include:

-

Neurotoxicity: Hydrazines can cause central nervous system effects, including seizures. This is believed to be due to the inhibition of pyridoxal kinase, leading to a deficiency of pyridoxal-5-phosphate (the active form of vitamin B6), which is a crucial cofactor for the synthesis of the neurotransmitter GABA.[7]

-

Hepatotoxicity: Liver damage is a known effect of exposure to some hydrazines.[7]

-

Hematotoxicity: Effects on the blood, such as anemia, have been reported.[9]

-

Carcinogenicity: As mentioned, several hydrazine compounds are considered probable human carcinogens.

Experimental Protocols

As specific experimental details for this compound are unavailable, this section provides an overview of standard methodologies for key toxicological endpoints.

Acute Oral Toxicity (Representative OECD Guideline 423)

-

Test Animals: Typically, young adult female rats are used.

-

Housing and Acclimation: Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to food and water ad libitum. They are acclimated for at least 5 days before the study.

-

Dose Administration: The test substance is administered orally by gavage. A starting dose is selected based on available information.

-

Procedure: A single animal is dosed. If the animal survives, another animal is dosed at a higher level. If the first animal dies, another is dosed at a lower level. This sequential dosing continues until the criteria for classification are met.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Bacterial Reverse Mutation Test (Ames Test; Representative OECD Guideline 471)

-

Test Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) are used. These strains are selected to detect different types of mutations.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver.

-

Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and either poured onto minimal glucose agar plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertants over the background.

Visualizations

The following diagrams illustrate logical relationships and typical experimental workflows relevant to the toxicological assessment of this compound.

Caption: Data availability for this compound and related compounds.

Caption: Generalized workflow for an acute oral toxicity study.

Caption: Simplified workflow for the Ames Bacterial Reverse Mutation Test.

Caption: Postulated mechanism of hydrazine-induced neurotoxicity.

Conclusion and Recommendations

The available data on the toxicology of this compound is extremely limited, with only a single, unreferenced acute oral LD50 value in rats. The lack of data on genotoxicity, carcinogenicity, and reproductive toxicity is a major concern, especially given that the hydrazine moiety is a well-known structural alert for these endpoints. While data from the structurally related amantadine hydrochloride is available, the difference in the functional group (amine vs. hydrazine) means that the toxicological profiles are likely to be significantly different.

Based on the general toxicity of hydrazine compounds, it is prudent to handle this compound with a high degree of caution. It should be considered potentially toxic, genotoxic, and carcinogenic until comprehensive studies are conducted to refute these concerns.

For researchers and drug development professionals, it is strongly recommended that a comprehensive toxicological assessment be undertaken for this compound, following established regulatory guidelines, before proceeding with further development. This should include, at a minimum, a battery of in vitro genotoxicity tests, and if warranted, further in vivo studies to assess acute toxicity, repeated dose toxicity, and reproductive toxicity.

References

- 1. moehs.com [moehs.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. paipharma.com [paipharma.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Amantadine Hydrochloride - OEHHA [oehha.ca.gov]

- 7. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. mdsearchlight.com [mdsearchlight.com]

Preliminary Biological Screening of Adamantyl Hydrazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a unique tricyclic alkane, has long captured the attention of medicinal chemists due to its rigid, lipophilic structure, which can enhance the pharmacological properties of bioactive molecules. When incorporated into a hydrazine or hydrazone scaffold, the resulting adamantyl hydrazines and hydrazide-hydrazones exhibit a wide spectrum of biological activities. These compounds have been investigated for their potential as antimicrobial, anticancer, and antiviral agents.[1][2][3] The combination of the bulky adamantyl group with the reactive hydrazone moiety (-NH-N=CH-) offers a versatile platform for the development of novel therapeutic agents.[1][4] This technical guide provides an in-depth overview of the preliminary biological screening of a series of adamantyl hydrazide-hydrazones, consolidating key data, experimental protocols, and workflows to facilitate further research and development in this promising area.

Data Presentation: Biological Activity

The following tables summarize the quantitative data from the preliminary biological screening of a series of synthesized adamantyl hydrazide-hydrazones. These compounds were evaluated for their antimicrobial and cytotoxic activities.

Antimicrobial Activity

The antimicrobial activity of the synthesized adamantyl hydrazide-hydrazones was determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria, as well as a fungal strain.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Adamantyl Hydrazide-Hydrazones (μM) [1]

| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungus |

| E. faecalis | S. aureus | B. cereus | |

| 4a | >400 | >400 | >400 |

| 4b | 125 | 125 | 250 |

| 4c | 250 | 250 | 250 |

| 4d | >400 | >400 | >400 |

| 4e | >400 | >400 | >400 |

| 4f | >400 | >400 | >400 |

| 4g | >400 | >400 | >400 |

| 4h | >400 | >400 | >400 |

| 4i | >400 | >400 | >400 |

| 5a | 125 | 125 | 125 |

| 5b | 250 | 250 | 250 |

| 5c | 125 | 125 | 125 |

| 5d | >400 | >400 | >400 |

| 5e | >400 | >400 | >400 |

| 5f | >400 | >400 | >400 |

| 5g | >400 | >400 | >400 |

| 5h | >400 | >400 | >400 |

| 5i | >400 | >400 | >400 |

| 5j | >400 | >400 | >400 |

| 5k | >400 | >400 | >400 |

| Streptomycin | 0.8 | 1.6 | 0.8 |

| Cycloheximide | - | - | - |

Data sourced from Pham et al. (2019).[1]

Cytotoxic Activity

The in vitro cytotoxic activity of the adamantyl hydrazide-hydrazones was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined to assess the potency of the compounds.[1]

Table 2: Cytotoxic Activity (IC50, μM) of Adamantyl Hydrazide-Hydrazones [1]

| Compound | HepG2 (Liver Cancer) | Lu (Lung Cancer) | Hela (Cervical Cancer) | MCF-7 (Breast Cancer) |

| 4a | >100 | >100 | >100 | >100 |

| 4b | >100 | >100 | >100 | >100 |

| 4c | >100 | >100 | >100 | >100 |

| 4d | >100 | >100 | >100 | >100 |

| 4e | 25.5 | 30.2 | 28.7 | 35.4 |

| 4f | >100 | >100 | >100 | >100 |

| 4g | >100 | >100 | >100 | >100 |

| 4h | >100 | >100 | >100 | >100 |

| 4i | >100 | >100 | >100 | >100 |

| 5a | >100 | >100 | >100 | >100 |

| 5b | >100 | >100 | >100 | >100 |

| 5c | >100 | >100 | >100 | >100 |

| 5d | >100 | >100 | >100 | >100 |

| 5e | 20.8 | 25.1 | 22.4 | 28.9 |

| 5f | >100 | >100 | >100 | >100 |

| 5g | >100 | >100 | >100 | >100 |

| 5h | >100 | >100 | >100 | >100 |

| 5i | >100 | >100 | >100 | >100 |

| 5j | >100 | >100 | >100 | >100 |

| 5k | >100 | >100 | >100 | >100 |

| Ellipticine | 1.2 | 1.1 | 1.5 | 1.3 |

Data sourced from Pham et al. (2019).[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Synthesis of Adamantyl Hydrazide-Hydrazones

The synthesis of the target adamantyl hydrazide-hydrazones is a two-step process starting from 1-adamantane carboxylic acid.[1]

Step 1: Synthesis of Adamantane-1-carbohydrazide (Intermediate 3)

-

Esterification: 1-Adamantane carboxylic acid (1) is esterified with methanol in the presence of catalytic sulfuric acid (98%) to yield the corresponding methyl ester (2).

-

Hydrazinolysis: The methyl ester (2) is then reacted with hydrazine hydrate to produce adamantane-1-carbohydrazide (3).

Step 2: Synthesis of Adamantyl Hydrazide-Hydrazones (4a-i and 5a-k)

-

Condensation: Adamantane-1-carbohydrazide (3) is condensed with various aromatic aldehydes or ketones in ethanol under reflux.

-

Purification: The resulting hydrazide-hydrazones (4a-i and 5a-k) are purified by recrystallization from ethanol.

Antimicrobial Screening

The preliminary antimicrobial activity of the synthesized compounds was evaluated using the microplate dilution method.[1]

-

Microorganism Strains: The following microbial strains were used:

-

Gram-positive bacteria: Enterococcus faecalis (ATCC13124), Staphylococcus aureus (ATCC25923), Bacillus cereus (ATCC 13245).

-

Gram-negative bacteria: Escherichia coli (ATCC25922), Pseudomonas aeruginosa (ATCC27853), Salmonella enterica (ATCC12228).

-

Fungus: Candida albicans (ATCC10231).

-

-

Preparation of Inoculum: Bacterial and fungal strains were cultured in Luria-Bertani (LB) broth. The final inoculum size was adjusted to 10^6 CFU/mL.

-

Microplate Assay:

-

The synthesized compounds were dissolved in DMSO to prepare stock solutions.

-

Serial two-fold dilutions of the compounds were prepared in a 96-well microplate containing LB broth.

-

The microbial inoculum was added to each well.

-

Streptomycin was used as a positive control for bacteria, and Cycloheximide was used as a positive control for the fungus.

-

The microplates were incubated at 37 °C for 24 hours for bacteria and at 30 °C for 48 hours for the fungus.

-

-

Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.

Cytotoxicity Screening

The cytotoxic activity of the adamantyl hydrazide-hydrazones was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

-

Cell Lines: The following human cancer cell lines were used: HepG2 (liver), Lu (lung), Hela (cervical), and MCF-7 (breast).

-

Cell Culture: Cells were maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO2.

-

MTT Assay:

-

Cells were seeded in 96-well plates and allowed to attach overnight.

-

The cells were then treated with various concentrations of the synthesized compounds for 48 hours. Ellipticine was used as a positive control.

-

After the incubation period, the medium was removed, and MTT solution was added to each well.

-

The plates were incubated for another 4 hours to allow the formation of formazan crystals.

-

The formazan crystals were dissolved in DMSO.

-

The absorbance was measured at 570 nm using a microplate reader.

-

-

Calculation of IC50: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the synthesis and screening of adamantyl hydrazines.

Caption: Synthetic pathway for adamantyl hydrazide-hydrazones.

Caption: Workflow for biological screening of adamantyl hydrazines.

References

- 1. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]

- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

"1-Adamantylhydrazine hydrochloride comprehensive literature review"

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantylhydrazine hydrochloride is a versatile chemical intermediate that has garnered significant attention in medicinal chemistry and drug development. Its unique structural component, the adamantane cage, imparts desirable pharmacological properties to molecules, making it a valuable building block for the synthesis of novel therapeutic agents. The adamantane moiety, a rigid and lipophilic polycyclic hydrocarbon, is known to enhance the metabolic stability and bioavailability of drug candidates. This technical guide provides a comprehensive review of the synthesis, chemical properties, biological activities, and therapeutic potential of this compound and its derivatives.

Chemical Properties and Synthesis

This compound is the hydrochloride salt of 1-adamantylhydrazine. The presence of the adamantyl group significantly influences its physical and chemical properties, contributing to its lipophilicity and steric bulk.

Synthesis of this compound

A catalyst-free, temperature-driven, one-pot synthesis method offers an efficient route to produce this compound. The process typically involves the reaction of a halogenated adamantane, such as 1-bromoadamantane, with hydrazine hydrate.

Experimental Protocol: One-Pot Synthesis of this compound

This protocol describes a catalyst-free, one-pot synthesis of this compound from 1-bromoadamantane.

Materials:

-

1-Bromoadamantane

-

Hydrazine hydrate (excess)

-

Diethyl ether (Et2O)

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus (e.g., Büchner funnel)

-

High-vacuum pump

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-bromoadamantane with a significant molar excess of hydrazine hydrate. The hydrazine hydrate serves as both the nucleophile and the solvent.

-

Reflux: Heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (1-bromoadamantane) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether (Et2O) to extract the product.

-

Wash the organic layer with water to remove excess hydrazine hydrate.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Salt Formation and Isolation:

-

Filter the dried organic solution to remove the sodium sulfate.

-

Concentrate the filtrate under reduced pressure to approximately a quarter of its original volume.

-

Add concentrated hydrochloric acid dropwise to the concentrated solution to lower the pH to 2.0. This will precipitate the this compound salt as a white solid.

-

-

Purification:

-

Isolate the white solid product by gravity-driven filtration.

-

Dry the product under a high vacuum.

-

For higher purity, the product can be recrystallized from a suitable solvent such as 2-propanol, although this may lead to some product loss due to solubility.

-

Yield: This synthesis method has been reported to produce a yield of over 88% before purification.[1]

Biological Activities and Therapeutic Potential

This compound serves as a crucial starting material for the synthesis of a wide array of biologically active molecules. The incorporation of the adamantyl-hydrazine moiety has led to the discovery of compounds with significant antimicrobial, antifungal, antiviral, and anticancer properties.

Antimicrobial and Antifungal Activity

Derivatives of 1-adamantylhydrazine, particularly hydrazide-hydrazones, have demonstrated notable activity against various bacterial and fungal strains. The lipophilic nature of the adamantane group is believed to facilitate the transport of these molecules across microbial cell membranes.

Table 1: Antimicrobial and Antifungal Activity of Adamantyl Hydrazone Derivatives (MIC in µg/mL)

| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |

| Hydrazide-hydrazone 21 | 55.5 | 15.62 | 7.81 | 83.33 | - | [1] |

| Adamantane derivative 9 | - | - | - | - | - | [2] |

| Adamantane derivative 14 | - | - | - | - | - | [2] |

| Adamantane derivative 15 | - | - | - | - | - | [2] |

| Adamantane derivative 19 | - | 125-500 | 125-500 | 125-500 | - | [2] |

| Hydrazide-hydrazone 20 | 12.5 | - | - | - | - | [1] |

| Hydrazine-hydrazone adamantine cpd 1 | - | - | - | - | - | [3] |

| Tetracycline (Reference) | 62.5 | 31.25 | 15.62 | 62.5 | - | [1] |

Note: A hyphen (-) indicates that the data was not reported in the cited source.

Anticancer Activity

Numerous studies have explored the potential of adamantyl hydrazone derivatives as anticancer agents. These compounds have shown cytotoxicity against various cancer cell lines, with some exhibiting promising IC50 values.

Table 2: In Vitro Anticancer Activity of Adamantyl Hydrazone Derivatives (IC50 in µM)

| Compound ID | MCF-7 (Breast) | PC-3 (Prostate) | HepG2 (Liver) | A549 (Lung) | K562 (Leukemia) | Reference |

| N-acyl hydrazone 7a-e | 7.52 - 25.41 | 10.19 - 57.33 | - | - | - | [4] |

| Indazole derivative 5k | - | - | 3.32 | - | - | [5] |

| Indazole derivative 6o | - | - | - | - | 5.15 | [5] |

| Oxadiazole derivative 10c | 2.86 | - | 1.82 | - | - | [6] |

| Pyrazolo-pyridazine 4 | 27.29 | - | 17.30 | - | - | [7] |

| Doxorubicin (Reference) | 0.83 | 0.75 | 6.18 | - | - | [4][7] |

| 5-Fluorouracil (Reference) | - | - | - | - | - | [5] |

Note: A hyphen (-) indicates that the data was not reported in the cited source.

Antiviral Activity

The adamantane scaffold is famously present in the antiviral drug amantadine. Research has continued to explore new adamantane derivatives for their potential against various viruses, including influenza.

Table 3: Antiviral Activity of Adamantane Derivatives

| Compound | Virus Strain | Activity | EC50 (µM) | Reference |

| Azolo-adamantane derivative | Influenza A (rimantadine-resistant) | Higher than rimantadine | Not specified | [8] |

| Adamantyl derivative 12 | Influenza A (H5N1, amantadine-susceptible) | Active | 2.88 | [9] |

Mechanism of Action and Signaling Pathways

The precise mechanisms of action for many adamantyl hydrazone derivatives are still under investigation. However, some studies have provided insights into their potential molecular targets.

-

Antimycobacterial Activity: A hydrazine-hydrazone adamantane compound has been identified as a probable inhibitor of MmpL3, a crucial mycolic acid transporter in Mycobacterium tuberculosis.[10][11] This inhibition disrupts the formation of the mycobacterial cell wall.

-

Anticancer Activity: Some hydrazone derivatives are being investigated as inhibitors of key signaling proteins in cancer progression, such as Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).[6] Inhibition of EGFR-TK can block downstream signaling pathways that promote cell proliferation and survival.

Diagram 1: Proposed Mechanism of Action for an Adamantyl Hydrazone as an MmpL3 Inhibitor

Caption: Inhibition of the MmpL3 transporter by an adamantyl hydrazone derivative.

Diagram 2: Simplified EGFR Signaling Pathway and Potential Inhibition by Adamantyl Hydrazones

Caption: Potential inhibition of the EGFR signaling pathway by adamantyl hydrazones.

Pharmacokinetics and Toxicity

The adamantane moiety is well-known for its ability to favorably modulate the pharmacokinetic properties of drug molecules. Its lipophilicity can enhance absorption and distribution, while its rigid structure can protect adjacent functional groups from metabolic degradation, thereby increasing the half-life of the compound.

Table 4: Physicochemical and Predicted ADME Properties of a Hydrazine-Hydrazone Adamantane Compound

| Property | Value | Reference |

| Molecular Formula | C24H29N3O2 | [11] |

| Molecular Weight | 391.51 g/mol | [11] |

| Consensus LogP | 3.70 | [11] |

| Water Solubility (LogS) | -4.07 | [11] |

| Gastrointestinal Absorption | High (Predicted) | [11] |

| Lipinski's Rule of Five | No violations | [11] |

Toxicity Profile of this compound

Toxicological data for this compound is limited. However, one study reported the following acute toxicity data:

-

LD50 (rat, oral): 320 mg/kg[12]

This value classifies the compound as harmful if swallowed. As with all hydrazine derivatives, appropriate safety precautions should be taken during handling to avoid exposure.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds (adamantyl hydrazone derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the infectivity of a virus and the efficacy of antiviral compounds.

Materials:

-

Host cells susceptible to the virus (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)

-

Virus stock

-

12-well cell culture plates

-

Culture medium (e.g., MEM)

-

Test compounds (adamantyl derivatives)

-

Overlay medium (e.g., containing agarose or Avicel)

-

Fixative solution (e.g., formalin)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Monolayer Preparation: Seed the host cells in 12-well plates and incubate until a confluent monolayer is formed.

-

Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Mix the virus dilutions with various concentrations of the test compound.

-

Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: After the incubation, remove the inoculum and add the overlay medium to each well. The semi-solid overlay restricts the spread of the virus, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for 2-4 days at 37°C in a humidified 5% CO2 atmosphere until plaques are visible.

-

Plaque Visualization: Fix the cells with the fixative solution and then stain with the staining solution. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of the test compound compared to the virus control (no compound). Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Conclusion

This compound is a valuable and versatile synthon in the field of medicinal chemistry. Its unique structural features, particularly the adamantane cage, provide a powerful tool for the development of novel therapeutic agents with improved pharmacological profiles. The derivatives of 1-adamantylhydrazine have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antiviral effects. Further research into the mechanisms of action and optimization of the structure-activity relationships of these compounds holds significant promise for the discovery of new and effective drugs to address a range of diseases. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this fascinating class of molecules.

References

- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Hydrazine–Hydrazone Adamantine Compound Shows Antimycobacterial Activity and Is a Probable Inhibitor of MmpL3 [mdpi.com]

- 4. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and anti-viral activity of azolo-adamantanes against influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiviral agents derived from novel 1-adamantyl singlet nitrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Hydrazine-Hydrazone Adamantine Compound Shows Antimycobacterial Activity and Is a Probable Inhibitor of MmpL3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Hydrazine–Hydrazone Adamantine Compound Shows Antimycobacterial Activity and Is a Probable Inhibitor of MmpL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data Analysis of 1-Adamantylhydrazine Hydrochloride

This guide provides a comprehensive overview of the spectroscopic analysis of 1-Adamantylhydrazine hydrochloride, a versatile intermediate in drug discovery due to the unique properties of the adamantane scaffold.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectral data, and visualizations of analytical workflows and potential biological interactions.

Core Spectroscopic and Physical Data

The following tables summarize the key quantitative data obtained from the spectroscopic and physical analysis of this compound.

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value |

| Melting Point (°C) | 216–220 |

| Infrared (IR) ν (cm⁻¹) | 2891, 2709, 2549, 1480, 1085 |

| Mass Spectrometry (MS) m/z | 167.15 [M+1]⁺ (for free base) |

Table 2: Nuclear Magnetic Resonance (NMR) Data for this compound

| Nucleus | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) |

| ¹H NMR | DMSO-d₆ | 400 | 2.11 (s, 3H), 1.78 (s, 6H), 1.59 (m, 6H) |

| ¹³C NMR | DMSO-d₆ | 101 | 45.72, 37.05, 35.88, 30.50, 28.65 |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio, using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (Thin Solid Film Method): Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride.[2]

-

Film Casting: Place a drop of the solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[2][3] Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[2]

-

Analysis: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.[2] A typical analysis would involve scanning the mid-IR range (4000-400 cm⁻¹).[4]

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Infuse the sample solution into the ESI source. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[5]

-

Data Processing: The data is processed to generate a mass spectrum, which plots ion intensity versus m/z.

UV-Visible Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Instrumentation: A UV-Visible spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent, such as 0.1 N hydrochloric acid, to a known concentration (e.g., 100 µg/mL).[6] From the stock solution, prepare a series of dilutions to determine the linear range of absorbance.

-

Analysis: Scan the prepared solutions over a wavelength range of 200-400 nm using a quartz cuvette.[6][7] A blank containing only the solvent should be used for baseline correction.[8]

-

Data Processing: The absorbance spectrum is plotted, and the wavelength of maximum absorbance (λmax) is determined.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and a potential biological signaling pathway involving adamantane derivatives.

Discussion

The spectroscopic data presented are consistent with the known structure of this compound. The ¹H and ¹³C NMR spectra confirm the presence of the adamantane cage. The IR spectrum shows characteristic absorbances for N-H and C-H bonds. Mass spectrometry provides the molecular weight of the free base.

Adamantane derivatives are known for their wide range of biological activities, including antiviral, antibacterial, and antifungal properties.[1][9][10] The adamantane moiety is thought to contribute to the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes. The hydrazine group is a versatile functional handle that can be used to synthesize a variety of heterocyclic compounds with potential therapeutic applications.[11][12] The antiviral activity of some adamantane derivatives, such as amantadine, is attributed to the blockage of the M2 proton channel of the influenza A virus, which inhibits viral uncoating. The diagram above illustrates this potential mechanism of action. Further research into the specific biological targets of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 5. zefsci.com [zefsci.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. kbcc.cuny.edu [kbcc.cuny.edu]

- 9. Acylhydrazones and Their Biological Activity: A Review [mdpi.com]

- 10. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Activity of Hydrazones and Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

Solubility of 1-Adamantylhydrazine Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 1-Adamantylhydrazine hydrochloride in organic solvents. A comprehensive review of available scientific literature, patents, and technical data sheets reveals a notable absence of specific quantitative solubility data for this compound. However, qualitative assessments suggest a preference for polar aprotic solvents, such as dimethylformamide (DMF), due to the molecule's capacity for strong hydrogen bonding.

In the absence of direct data, this guide provides detailed quantitative solubility information and experimental protocols for the closely related and structurally similar compound, 1-adamantanamine hydrochloride. This information serves as a valuable proxy and a foundational resource for researchers working with adamantane derivatives. The experimental methodologies presented are standard and can be readily adapted for determining the solubility of this compound.

Introduction to this compound

This compound is a derivative of adamantane, a rigid, cage-like hydrocarbon. The adamantane moiety is of significant interest in medicinal chemistry as its lipophilic nature can enhance the pharmacological properties of a parent molecule. The hydrazine group serves as a reactive handle for further chemical modifications, making this compound a versatile building block in the synthesis of novel therapeutic agents.[1] Understanding its solubility is a critical first step in its application in drug discovery and development, influencing everything from reaction conditions to formulation and bioavailability.

Qualitative Solubility Profile of this compound

Quantitative Solubility Data for 1-Adamantanamine Hydrochloride (Analogue)

As a reference, the following section provides detailed solubility data for 1-adamantanamine hydrochloride, a structurally similar compound. These data were obtained over a temperature range of 283.15 K to 333.15 K and are presented as mole fractions.[2][3]

Table 1: Mole Fraction Solubility (x_1) of 1-Adamantanamine Hydrochloride in Various Solvents [2][3]

| Temperature (K) | Water | Acetic Acid | Ethanol | N,N-Dimethylformamide (DMF) | N-Methylpyrrolidone (NMP) | Dimethylacetamide (DMAC) |

| 283.15 | 0.0458 | 0.0389 | 0.0123 | 0.0101 | 0.0276 | 0.0178 |

| 288.15 | 0.0492 | 0.0421 | 0.0135 | 0.0112 | 0.0301 | 0.0195 |

| 293.15 | 0.0528 | 0.0455 | 0.0148 | 0.0124 | 0.0328 | 0.0214 |

| 298.15 | 0.0566 | 0.0491 | 0.0162 | 0.0137 | 0.0357 | 0.0235 |

| 303.15 | 0.0607 | 0.0529 | 0.0177 | 0.0151 | 0.0388 | 0.0258 |

| 308.15 | 0.0651 | 0.0570 | 0.0194 | 0.0166 | 0.0421 | 0.0283 |

| 313.15 | 0.0698 | 0.0614 | 0.0212 | 0.0183 | 0.0457 | 0.0310 |

| 318.15 | 0.0748 | 0.0661 | 0.0232 | 0.0201 | 0.0495 | 0.0339 |

| 323.15 | 0.0801 | 0.0711 | 0.0254 | 0.0221 | 0.0536 | 0.0371 |

| 328.15 | 0.0858 | 0.0765 | 0.0278 | 0.0243 | 0.0580 | 0.0405 |